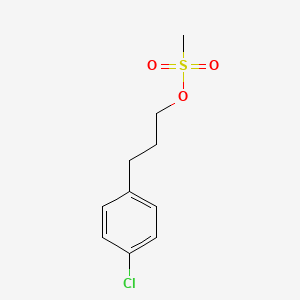

3-(4-Chlorophenyl)propyl methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Chlorophenyl)propyl methanesulfonate is an organic compound with the molecular formula C10H13ClO3S and a molecular weight of 248.73 g/mol . It is a synthetic compound that features a chlorophenyl group attached to a propyl chain, which is further linked to a methanesulfonate group.

準備方法

The synthesis of 3-(4-Chlorophenyl)propyl methanesulfonate typically involves the reaction of 3-(4-chlorophenyl)propanol with methanesulfonyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .

化学反応の分析

科学的研究の応用

Medicinal Chemistry

3-(4-Chlorophenyl)propyl methanesulfonate serves as a versatile building block in the synthesis of various bioactive compounds. Its role as an alkylating agent allows it to interact with nucleophiles, facilitating the formation of new chemical entities with potential therapeutic effects.

Case Study: Synthesis of Histamine H3 Receptor Antagonists

Recent research has shown that derivatives of this compound can be synthesized to create potent histamine H3 receptor antagonists. These compounds exhibit significant antiproliferative activity against cancer cell lines, such as HeLa cells, with IC50 values in the low micromolar range, indicating their potential as anticancer agents .

Material Science

The compound's ability to form specific interactions with other molecules makes it suitable for the development of functional materials. Its unique chlorophenyl group enhances reactivity compared to simpler methanesulfonate esters, allowing for innovative applications in polymer chemistry and nanotechnology.

Chemical Synthesis

In synthetic organic chemistry, this compound is utilized as a reagent for the synthesis of various pharmaceuticals. One notable application is in the preparation of pitolisant, a medication used for treating excessive daytime sleepiness associated with narcolepsy . The synthesis involves a straightforward reaction pathway that enhances yield and operational safety.

Table 1: Comparison of Synthesis Methods for Pitolisant

| Method | Reaction Conditions | Yield | Advantages |

|---|---|---|---|

| Traditional Method | High temperatures (80-110°C) | Moderate | Complex process |

| Improved Method | Room temperature (20-25°C) | High | Simpler, safer |

Pharmaceutical Applications

Due to its structural properties, this compound is involved in developing drugs targeting various conditions, including cognitive deficits in psychiatric disorders and narcolepsy . Its incorporation into pharmaceutical formulations enhances drug efficacy and bioavailability.

作用機序

The mechanism of action of 3-(4-Chlorophenyl)propyl methanesulfonate involves its role as an alkylating agent. The methanesulfonate ester undergoes fission of the alkyl-oxygen bond, allowing the alkyl group to react with nucleophiles within the intracellular milieu . This reaction can lead to the modification of nucleophilic sites in biological molecules, thereby exerting its effects .

類似化合物との比較

3-(4-Chlorophenyl)propyl methanesulfonate can be compared with other methanesulfonate esters, such as:

Methyl methanesulfonate: A simpler ester with a methyl group instead of a chlorophenyl group.

Ethyl methanesulfonate: Similar to methyl methanesulfonate but with an ethyl group.

Isopropyl methanesulfonate: Contains an isopropyl group instead of a chlorophenyl group.

The uniqueness of this compound lies in its chlorophenyl group, which provides additional reactivity and potential for interactions compared to simpler methanesulfonate esters[7][7].

生物活性

3-(4-Chlorophenyl)propyl methanesulfonate (CAS No. 61440-60-6) is a chemical compound that has garnered attention in medicinal chemistry and material science due to its versatile applications and biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H13ClO3S

- Molecular Weight : 250.73 g/mol

- Structure : The compound features a chlorophenyl group attached to a propyl chain with a methanesulfonate functional group, which is known for its reactivity as an alkylating agent.

This compound primarily acts as an alkylating agent . The methanesulfonate ester undergoes fission, allowing the alkyl group to react with nucleophiles within cells. This interaction can lead to modifications in cellular proteins and nucleic acids, influencing various biological pathways .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for synthesizing various organic molecules with potential biological activities. Notably, it has been involved in the synthesis of compounds that exhibit antifungal and antitubercular properties .

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal activity against several pathogenic fungi. For example, certain synthesized pyrazole derivatives showed promising results against strains of fungi and Mycobacterium tuberculosis, indicating the potential of this compound in developing new antifungal agents .

Cancer Research

The compound's mechanism of action suggests potential applications in cancer therapy due to its ability to influence cell signaling pathways associated with proliferation and survival. Specifically, it may modulate the activity of protein kinase B (PKB), which is implicated in tumorigenesis . Alterations in PKB signaling can affect apoptosis and cell growth, making this compound a candidate for further investigation in oncology.

Case Studies

Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

- Antifungal Efficacy : A study reported that certain derivatives exhibited strong antifungal activity against four pathogenic strains, suggesting their potential as therapeutic agents .

- Antitubercular Activity : Some compounds derived from this methanesulfonate demonstrated noteworthy activity against Mycobacterium tuberculosis H37Rv, highlighting their relevance in treating tuberculosis .

- PKB Modulation : Investigations into the influence of this compound on PKB signaling pathways revealed its potential role in cancer cell proliferation and survival mechanisms .

Data Table: Biological Activities of Derivatives

特性

IUPAC Name |

3-(4-chlorophenyl)propyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-15(12,13)14-8-2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPANKSZVBOAPFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。